

# An In-depth Technical Guide to Cbz-L-Homoserine (CAS: 35677-88-4)

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## Compound of Interest

Compound Name: Cbz-L-Homoserine

Cat. No.: B120058

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## Abstract

This technical guide provides a comprehensive overview of N- $\alpha$ -Carbobenzyloxy-L-homoserine (**Cbz-L-Homoserine**), a protected amino acid derivative with significant applications in synthetic organic chemistry and biomedical research. This document details its physicochemical properties, provides a robust synthesis protocol, and explores its utility as a key building block in peptide synthesis and as a precursor in the development of novel bioactive molecules. All quantitative data is presented in structured tables, and key experimental workflows and biosynthetic pathways are illustrated with diagrams.

## Introduction

**Cbz-L-Homoserine**, with the CAS number 35677-88-4, is a synthetic derivative of the non-proteinogenic amino acid L-homoserine. The introduction of the benzyloxycarbonyl (Cbz) protecting group on the  $\alpha$ -amino functionality enhances its utility in various chemical transformations, particularly in peptide synthesis where controlled, stepwise elongation of peptide chains is required. Beyond its role as a protected building block, **Cbz-L-Homoserine** and its derivatives are instrumental in the study of metabolic pathways and the synthesis of enzyme inhibitors and quorum sensing modulators.

## Physicochemical Properties

**Cbz-L-Homoserine** is a white to off-white solid that is typically stored at temperatures between 2°C and 8°C.[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	35677-88-4	[1][2][3]
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>5</sub>	[1][2][3]
Molecular Weight	253.25 g/mol	[1][2][3]
Purity	≥97%	[2][4]
IUPAC Name	(2S)-2- [(benzyloxy)carbonylamino]-4- hydroxybutanoic acid	
Synonyms	N-(Benzyloxycarbonyl)-L- homoserine, N-Carbobenzoxo- L-homoserine, Cbz-Hse-OH	[1][5][6]
SMILES	C1=CC=C(C=C1)COC(=O)N-- INVALID-LINK--C(=O)O	[1][7]
InChI	InChI=1S/C12H15NO5/c14-7- 6-10(11(15)16)13-12(17)18-8- 9-4-2-1-3-5-9/h1-5,10,14H,6- 8H2,(H,13,17) (H,15,16)/t10-/m0/s1	[7][8]
Topological Polar Surface Area (TPSA)	95.86 Å <sup>2</sup>	[2]
logP	0.7484	[2]
Storage Temperature	2°C - 8°C	[1]

## Synthesis of Cbz-L-Homoserine: An Experimental Protocol

The synthesis of **Cbz-L-Homoserine** is typically achieved through the protection of the amino group of L-homoserine using benzyl chloroformate (Cbz-Cl) under basic conditions. The following protocol is a standard procedure for this transformation.

### 3.1. Materials and Reagents

- L-Homoserine
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) or Sodium hydroxide ( $\text{NaOH}$ )
- Tetrahydrofuran (THF)
- Water ( $\text{H}_2\text{O}$ )
- Ethyl acetate (EtOAc)
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexane
- Hydrochloric acid ( $\text{HCl}$ ) (for workup)

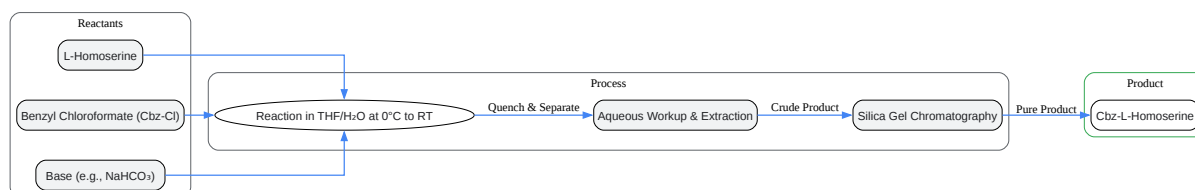
### 3.2. Experimental Procedure

- Dissolution of L-Homoserine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-homoserine (1.0 equivalent) in a 2:1 mixture of THF and water.
- Basification: Cool the solution to  $0^\circ\text{C}$  using an ice bath. Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is completely dissolved. The base is crucial to neutralize the  $\text{HCl}$  generated during the reaction.

- Addition of Cbz-Cl: While maintaining the temperature at 0°C, slowly add benzyl chloroformate (1.5 equivalents) dropwise to the reaction mixture.
- Reaction: Allow the reaction to stir at 0°C for 2-4 hours, and then let it warm to room temperature and stir for an additional 12-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup:
  - Dilute the reaction mixture with water and transfer it to a separatory funnel.
  - Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
  - Combine the organic layers and wash with 1N HCl, followed by brine.
  - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
  - Filter off the drying agent and concentrate the organic phase in vacuo to obtain the crude product.
  - Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield **Cbz-L-Homoserine** as a white solid.

### 3.3. Expected Yield

Yields for this type of reaction are typically in the range of 85-95%, depending on the scale and purification efficiency.



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Diagram 1: General workflow for the synthesis of **Cbz-L-Homoserine**.

## Applications in Research and Development

### 4.1. Peptide Synthesis

**Cbz-L-Homoserine** is a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Cbz group provides stable protection of the  $\alpha$ -amino group under various coupling conditions and can be selectively removed by hydrogenolysis, which is orthogonal to many other protecting groups used for amino acid side chains. This allows for the precise incorporation of a homoserine residue at specific positions within a peptide sequence.

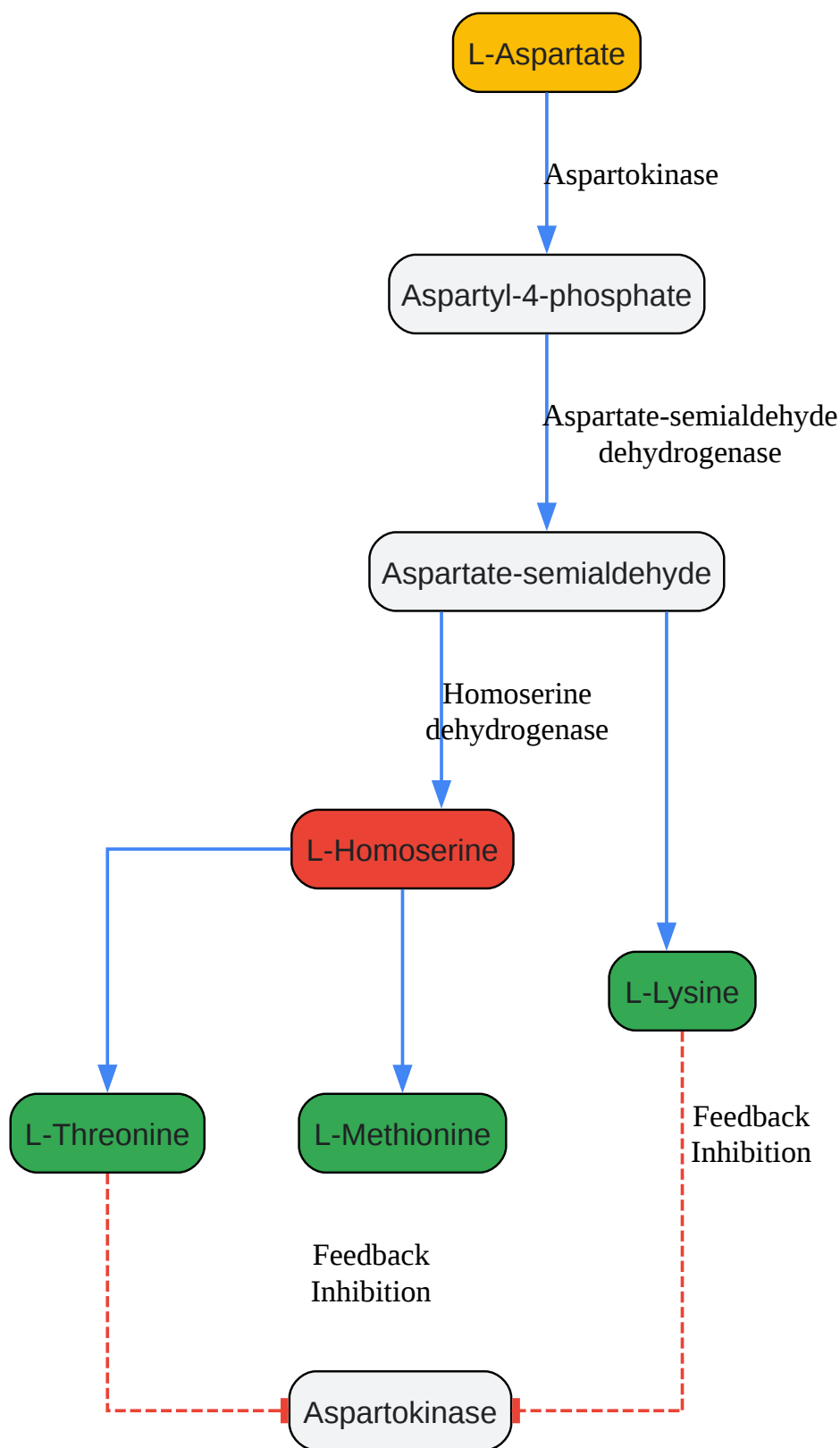
### 4.2. Precursor for Bioactive Molecules

**Cbz-L-Homoserine** serves as a versatile intermediate for the synthesis of a variety of biologically active molecules. Its hydroxyl group can be further functionalized or it can be converted to its corresponding lactone, **N-Cbz-L-homoserine** lactone. This lactone is a precursor for synthesizing analogs of N-acyl homoserine lactones (AHLs), which are signaling molecules involved in bacterial quorum sensing. Modulating quorum sensing is a promising

strategy for developing novel antimicrobial agents that do not rely on traditional bactericidal or bacteriostatic mechanisms.

#### 4.3. L-Homoserine Biosynthesis Pathway

In microorganisms like *E. coli*, L-homoserine is a key intermediate in the biosynthetic pathway of essential amino acids such as threonine, methionine, and isoleucine, originating from aspartate. Understanding this pathway is crucial for metabolic engineering efforts aimed at overproducing these amino acids for industrial applications.



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Diagram 2: Simplified L-homoserine biosynthesis pathway in *E. coli*.

## Quantitative Data

While specific experimental quantitative data for **Cbz-L-Homoserine** itself is not widely published in comparative formats, the following table provides predicted computational data and typical purity specifications.

Parameter	Value	Source
Purity	≥97%	[2][4]
Hydrogen Bond Donors	3	[2]
Hydrogen Bond Acceptors	4	[2]
Rotatable Bonds	6	[2]
Predicted XlogP	0.7	[7]

## Conclusion

**Cbz-L-Homoserine** is a fundamental tool for chemists and biochemists. Its well-defined properties and reliable synthesis make it an essential reagent for the construction of complex peptides and the development of novel therapeutics. Further research into the biological activities of **Cbz-L-Homoserine** derivatives will likely uncover new applications in drug discovery and chemical biology.

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